molecular formula C13H11NO2 B12002130 4-Methylphenyl pyridine-3-carboxylate CAS No. 3468-51-7

4-Methylphenyl pyridine-3-carboxylate

Cat. No.: B12002130
CAS No.: 3468-51-7
M. Wt: 213.23 g/mol
InChI Key: YBUBSLHHVFYHMV-UHFFFAOYSA-N
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Description

It is an ester derivative of nicotinic acid (vitamin B3) and p-tolyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid p-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with p-tolyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of nicotinic acid p-tolyl ester may involve similar esterification processes but on a larger scale. Mechanochemical methods, such as high-speed ball-milling (HSBM), have also been explored for the synthesis of esters, including nicotinic acid derivatives . This method is solvent-free and energy-efficient, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid p-tolyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and p-tolyl alcohol.

    Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.

Major Products:

    Hydrolysis: Nicotinic acid and p-tolyl alcohol.

    Oxidation: p-Toluic acid or other oxidized derivatives.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of nicotinic acid p-tolyl ester involves its hydrolysis to release nicotinic acid and p-tolyl alcohol. Nicotinic acid acts on nicotinic acid receptors, influencing lipid metabolism and exerting vasodilatory effects . The p-tolyl group may also contribute to the compound’s overall biological activity through its interactions with cellular targets.

Comparison with Similar Compounds

Uniqueness: Nicotinic acid p-tolyl ester is unique due to the presence of the p-tolyl group, which may impart distinct chemical and biological properties compared to other nicotinic acid esters. Its specific ester linkage and potential for hydrolysis make it a valuable compound for targeted drug delivery and controlled release applications .

Properties

CAS No.

3468-51-7

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(4-methylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13(15)11-3-2-8-14-9-11/h2-9H,1H3

InChI Key

YBUBSLHHVFYHMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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